![molecular formula C16H19N5O3S2 B2528900 N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207000-72-3](/img/structure/B2528900.png)
N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H19N5O3S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- A series of novel compounds were synthesized by replacing the glutamic acid portion of the drug Pemetrexed with primary, secondary, and aryl amines. The resulting non-glutamate derivatives exhibited 4- to 7-fold higher antiviral activity than Pemetrexed against Newcastle disease virus, an avian paramyxovirus. Among these compounds, those synthesized using five-membered heteroaryl amines showed the highest antiviral efficacy .
- The compound’s pyrrolo [2,3-d]pyrimidine skeleton is significant due to its diverse biological activities. These include dihydrofolate reductase (DHFR) inhibition, enzyme inhibition, antiviral properties, anti-inflammatory effects, anti-allergic activity, antitumor potential, and antibacterial/antifungal properties. Researchers have extensively studied structural modifications of folates and their derivatives, leading to the discovery of drugs like Methotrexate and Pemetrexed .
- Pemetrexed, a cancer treatment drug, has undergone chemical modifications in different regions of its structure. Researchers have explored modifications in heterocyclic, bridge, benzyol, and glutamic acid regions. These studies aim to enhance drug efficacy and specificity .
- The synthesis of the novel compounds involved replacing the glutamic acid moiety with various amines. Characterization techniques such as 1H and 13C NMR, LCMS, and FT-IR were used to confirm the structures of the synthesized derivatives .
Antiviral Activity
Biological Activities of Pyrrolo [2,3-d]pyrimidine Skeleton
Chemical Modification of Pemetrexed
Synthesis and Characterization
properties
IUPAC Name |
N-[4-[2-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c17-12(22)5-10-7-25-15(18-10)20-13(23)6-11-8-26-16(19-11)21-14(24)9-3-1-2-4-9/h7-9H,1-6H2,(H2,17,22)(H,18,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTNKLIBJPMXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.